![molecular formula C13H16N4OS B1389931 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide CAS No. 883512-58-1](/img/structure/B1389931.png)
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
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Overview
Description
“1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide” is an organic compound used for proteomics research applications . It has a molecular formula of C13H16N4OS and a molecular weight of 276.36 .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a piperidine ring via a carbohydrazide linker .Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the life cycle of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis, indicating that they may interact with their targets to disrupt essential biological processes .
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it is plausible that they interfere with pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The anti-tubercular activity of benzothiazole derivatives suggests that they may lead to the death of mycobacterium tuberculosis cells .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c14-16-12(18)9-4-3-7-17(8-9)13-15-10-5-1-2-6-11(10)19-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNOGLPYDZNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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